
1,10-Phenanthroline-5,6-dione, 2,9-dibutyl-
Vue d'ensemble
Description
1,10-Phenanthroline-5,6-dione, also known as phendio, is a compound that forms Cu (II) and Ag (I) phendio complexes, which show potent anti-fungal and anti-cancer activity . The modification of glassy carbon (GC) electrodes with phendio complexes of transition metals leads to the catalytic oxidation of NADH at low overpotential . It may be used in the preparation of homo- and heterometallic complexes with early transition metal ions .
Synthesis Analysis
Phendio was isolated for the first time as a minor product of 1,10-phenanthroline 2 nitration in 5% yield . A method for the synthesis of 1,10-phenanthroline-5,6-dione via oxidation of 1,10-phenanthroline in the Br 2 -H 2 SO 4 -HNO 3 system has been elaborated .Molecular Structure Analysis
The molecular formula of 1,10-Phenanthroline-5,6-dione, 2,9-dibutyl- is C20H22N2O2 . The molecular weight is 322.4 .Physical And Chemical Properties Analysis
1,10-Phenanthroline-5,6-dione has a melting point of 260 °C (dec.) (lit.) . Its empirical formula is C12H6N2O2 and its molecular weight is 210.19 .Applications De Recherche Scientifique
Electrochemical Sensing and Selective Recognition of Copper Ions : 1,10-Phenanthroline-5,6-dione demonstrates selective recognition of copper ions and is useful for hydrogen peroxide sensing in neutral pH solutions (Gayathri & Kumar, 2014).
Redox Mediating Properties for Biosensors : This compound shows redox mediating properties when deposited on graphite electrodes, making it suitable for use as an impedimetric glucose biosensor (Ramanavičius et al., 2014).
Photovoltaic Devices and Solar Fuels Study : Its derivatives, particularly 2,9-diphenyl-1,10-phenanthroline-5,6-dione, are of interest in the field of photovoltaic devices and solar fuels (Lehnig et al., 2014).
Ionophores for Alkali Metal Ions : Derivatives like 2,9-dibutyl-1,10-phenanthroline are excellent Li+-sensing agents, useful in ion-selective electrodes (ISEs) and fluorometry (Sugihara & Hiratani, 1996).
Coordination Chemistry with Group 4 and 5 Metals : It has significant coordination properties towards Group 4 and 5 metals in various oxidation states, relevant for chemical studies and potential industrial applications (Calderazzo et al., 1999).
Herbicidal Activity : Exhibits considerable herbicidal activity against specific plant species, indicating potential applications in agriculture (Dong, 2012).
Synthesis of Novel Compounds : Utilized in the synthesis of new compounds, like acetylenic pyrazinophenanthrolines, showing the versatility of 1,10-Phenanthroline-5,6-dione in chemical synthesis (Ott & Faust, 2005).
Electrocatalytic Activity : Shows excellent electrocatalytic activity towards the oxidation of ascorbic acid, indicating its potential in analytical chemistry and sensor development (Wu et al., 2012).
Mécanisme D'action
Safety and Hazards
1,10-Phenanthroline-5,6-dione is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2,9-dibutyl-1,10-phenanthroline-5,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-5-7-13-9-11-15-17(21-13)18-16(20(24)19(15)23)12-10-14(22-18)8-6-4-2/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDQDEUTCYPCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C=C1)C(=O)C(=O)C3=C2N=C(C=C3)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478891 | |
| Record name | 1,10-Phenanthroline-5,6-dione, 2,9-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthroline-5,6-dione, 2,9-dibutyl- | |
CAS RN |
379711-32-7 | |
| Record name | 1,10-Phenanthroline-5,6-dione, 2,9-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



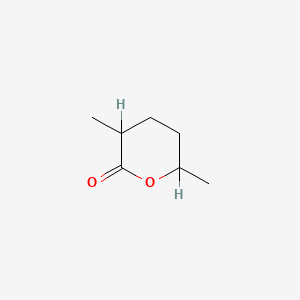
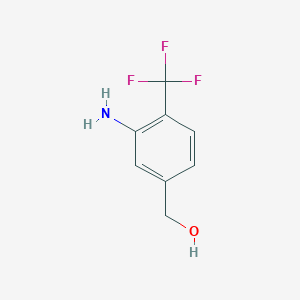
![Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-](/img/structure/B3051945.png)
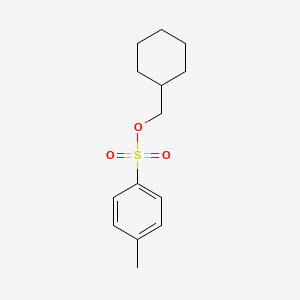
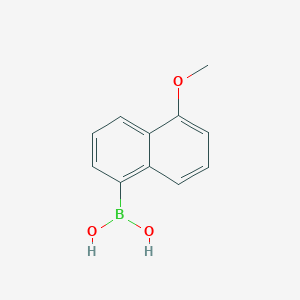

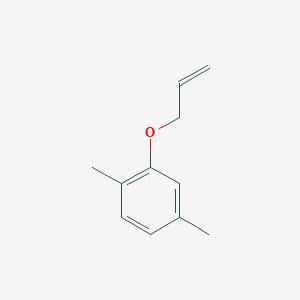
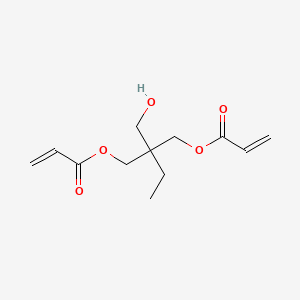


![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B3051956.png)


